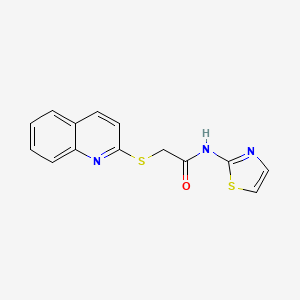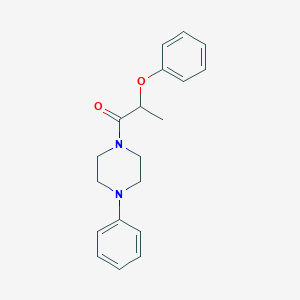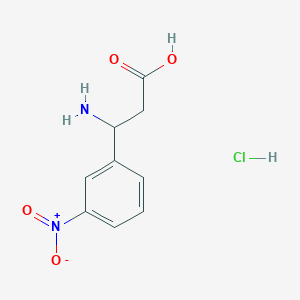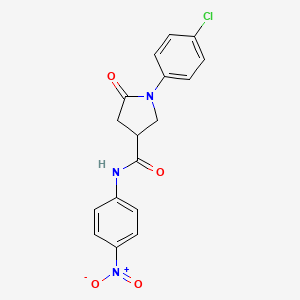![molecular formula C20H27N3O3S B4990856 N-[3-(dimethylamino)propyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4990856.png)
N-[3-(dimethylamino)propyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylamino)propyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, also known as JNJ-26854165, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has a molecular weight of 448.6 g/mol.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide involves the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This compound also affects the expression of other genes involved in cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, particularly in cancer cells. This compound induces apoptosis, cell cycle arrest, and differentiation in cancer cells, which ultimately leads to the inhibition of tumor growth. This compound has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in other diseases such as neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(dimethylamino)propyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide is its specificity towards HDAC enzymes, which makes it a promising therapeutic agent for cancer treatment. However, this compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo. Additionally, the potential side effects of HDAC inhibitors such as this compound need to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the research and development of N-[3-(dimethylamino)propyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. One potential direction is the optimization of its structure to improve its solubility and stability. Another direction is the evaluation of its efficacy in combination with other cancer therapies such as chemotherapy and radiation therapy. Additionally, further studies are needed to evaluate the potential therapeutic applications of this compound in other diseases such as neurodegenerative disorders and inflammatory diseases.
Conclusion:
In conclusion, this compound is a promising therapeutic agent for cancer treatment that has been extensively studied for its potential applications. This compound inhibits the activity of HDAC enzymes, which leads to the activation of tumor suppressor genes and the inhibition of tumor growth. However, further studies are needed to optimize its structure and evaluate its efficacy in combination with other cancer therapies. This compound has potential therapeutic applications in other diseases such as neurodegenerative disorders and inflammatory diseases, which warrant further investigation.
Synthesis Methods
The synthesis of N-[3-(dimethylamino)propyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide involves the reaction of 4-[(methylsulfonyl)(phenyl)amino]methylbenzoic acid with N,N-dimethylpropan-1-amine in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using column chromatography or recrystallization techniques.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. This compound has been shown to inhibit the activity of the histone deacetylase (HDAC) enzymes, which play a crucial role in the regulation of gene expression. HDAC inhibitors such as this compound have been shown to induce apoptosis, cell cycle arrest, and differentiation in cancer cells.
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-[(N-methylsulfonylanilino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-22(2)15-7-14-21-20(24)18-12-10-17(11-13-18)16-23(27(3,25)26)19-8-5-4-6-9-19/h4-6,8-13H,7,14-16H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEPGQWBAIKCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B4990774.png)
![1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4990782.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-phenylpiperazine](/img/structure/B4990785.png)
![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4990788.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane](/img/structure/B4990793.png)

![3-(2-chlorophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4990809.png)


![N-[2-(4-morpholinyl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4990833.png)
![N-(4-methylphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4990848.png)
![{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4990850.png)

